- N-Phenylpiperidinylbutyl naphthalenecarboxamides as tachykinin receptor antagonists, World Intellectual Property Organization, , ,
Cas no 947-65-9 (Methyl 2-hydroxy-1-naphthoate)
Methyl 2-hydroxy-1-naphthoate Properties
Names and Identifiers
-
- Methyl 2-hydroxy-1-naphthoate
- 2-Hydroxy-1-naphthoic acid methyl ester
- methyl 2-hydroxynaphthalene-1-carboxylate
- Methyl-2-hydroxy-1-naphthalene carboxylate
- Methyl 2-hydroxynaphthalenecarboxylate
- 1-Naphthoic acid, 2-hydroxy-, methyl ester (6CI, 7CI, 8CI)
- 2-Hydroxy-1-carbomethoxynaphthalene
- 2-Hydroxynaphthalene-1-carboxylic acid methyl ester
- Methyl 2-hydroxy-1-naphthalenecarboxylate
- DTXSID80344651
- Q63409393
- 1-Naphthalenecarboxylic acid, 2-hydroxy-, methyl ester
- 2-Hydroxy-naphthoic acid, methyl ester
- AC-24990
- CS-0097856
- AKOS002945292
- AS-7015
- 947-65-9
- Oprea1_467520
- SY021463
- 2-hydroxy-naphthalene-1-carboxylic acid methyl ester
- Methyl 2-hydroxy-1-naphthoate #
- SCHEMBL1638703
- DB-057529
- MFCD00454146
- +Expand
-
- MFCD00454146
- LEENMPKUUNPLHM-UHFFFAOYSA-N
- 1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
- O=C(C1C2C(=CC=CC=2)C=CC=1O)OC
Computed Properties
- 202.06300
- 1
- 3
- 2
- 202.062994
- 15
- 239
- 0
- 0
- 0
- 0
- 0
- 1
- 3.2
- 4
- 0
- 46.5
Experimental Properties
- 2.33200
- 46.53000
- 1.642
- 330.5℃/760mmHg
- 80 ºC
- 142.5°C
- Very slightly soluble (0.12 g/l) (25 º C),
- Not determined
- Not determined
- 1.264±0.06 g/cm3 (20 ºC 760 Torr),
Methyl 2-hydroxy-1-naphthoate Security Information
- S26; S36/37/39
- R36/37/38
- 36/37/38
Methyl 2-hydroxy-1-naphthoate Customs Data
- 2918290000
-
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
Methyl 2-hydroxy-1-naphthoate Price
Methyl 2-hydroxy-1-naphthoate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Size-Induced Inversion of Selectivity in the Acylation of 1,2-DiolsChemistry - A European Journal, 2021, 27(72), 18084-18092,
Synthetic Circuit 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary AlcoholsJournal of Organic Chemistry, 2021, 86(4), 3456-3489,
Synthetic Circuit 4
Synthetic Circuit 5
- The naphth[1,2-d]isoxazolium cation reactions with nucleophilic speciesJournal of the Indian Chemical Society, 1987, 64(8), 483-5,
Synthetic Circuit 6
Synthetic Circuit 7
- Synthesis of 3-methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2,4-triazolyl)naphtho[2,1-b]furans of biological interestJournal of Chemical and Pharmaceutical Research, 2012, 4(5), 2643-2648,
Synthetic Circuit 8
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt; 30 min, rt
- Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acidsJournal of Organic Chemistry, 2006, 71(9), 3364-3374,
Synthetic Circuit 9
1.2 Solvents: Tetrahydrofuran
- Chemoselective protection of carboxylic acid as methyl ester: a practical alternative to diazomethane protocolJournal of Organic Chemistry, 1999, 64(21), 8014-8017,
Synthetic Circuit 10
Synthetic Circuit 11
1.2 Reagents: Water ; rt
- Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer PathwayJournal of Organic Chemistry, 2019, 84(16), 9869-9896,
Synthetic Circuit 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Asymmetric Alkynylation of β-Ketoesters and Naphthols Promoted by New Chiral Biphenylic IodanesChemistry - A European Journal, 2017, 23(54), 13309-13313,
Synthetic Circuit 13
1.2 Reagents: Water ; rt
- Design and synthesis of a series of L-trans-4-substituted prolines as selective antagonists for the ionotropic glutamate receptors including functional and X-ray crystallographic studies of new subtype selective kainic acid receptor subtype 1 (Gluk1) antagonist (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acidJournal of Medicinal Chemistry, 2017, 60(1), 441-457,
Synthetic Circuit 14
- Iron(III)-BPsalan Complex Catalyzed Highly Enantioselective Dearomative Chlorination of 2-Hydroxy-1-naphthoatesAsian Journal of Organic Chemistry, 2021, 10(3), 674-678,
Synthetic Circuit 15
Synthetic Circuit 16
1.2 Solvents: Benzene
- Synthesis of 2-hydroxy-1-naphthoic acid derivatives by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by manganese(III) and cerium(IV) saltsSynthesis, 1990, (2), 142-4,
Synthetic Circuit 17
- Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1)Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5748-5751,
Synthetic Circuit 18
- Preparation of HIV protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 19
- Preparation of (hydroxyalkyl)arylamides as HIV protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 20
- Aromatic hydroxycarboxylic acid alkyl esters, Federal Republic of Germany, , ,
Methyl 2-hydroxy-1-naphthoate Raw materials
- naphthalen-2-ol
- Borate(1-),tetrafluoro-
- 2-Hydroxy-1-naphthoic acid
- Benzenepentanoic acid, b-oxo-, methyl ester
Methyl 2-hydroxy-1-naphthoate Preparation Products
Methyl 2-hydroxy-1-naphthoate Related Literature
-
Petr ?těpni?ka Chem. Soc. Rev. 2012 41 4273
-
Annemarie McCarthy,Albert A. Ruth Phys. Chem. Chem. Phys. 2011 13 7485
-
Jayaraman Dhineshkumar,Prasanjit Samaddar,Kandikere Ramaiah Prabhu Chem. Commun. 2016 52 11084
-
Qing-Xia Zhang,Jia-Hao Xie,Qing Gu,Shu-Li You Chem. Commun. 2023 59 3590
-
Wangsheng Sun,Guofeng Li,Liang Hong,Rui Wang Org. Biomol. Chem. 2016 14 2164
-
Juan Carlos del Valle,Javier Catalán Phys. Chem. Chem. Phys. 2019 21 10061
947-65-9 (Methyl 2-hydroxy-1-naphthoate) Related Products
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